

Application Note: Chiral Synthesis of (S)-2-Amino-2-ethyloctanoic Acid Ethyl Ester

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Compound of Interest

Compound Name: (S)-2-Amino-2-ethyloctanoic acid
ethyl ester

CAS No.: 164453-65-0

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Introduction

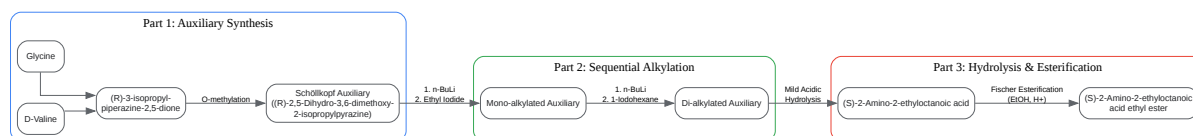
α,α -disubstituted α -amino acids are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug development. Their unique structural features, which include a quaternary stereocenter at the α -carbon, impart conformational constraints on peptides and peptidomimetics. This can lead to increased metabolic stability, enhanced biological activity, and improved receptor selectivity. **(S)-2-Amino-2-ethyloctanoic acid ethyl ester** is a valuable chiral building block belonging to this class of compounds. This application note provides a detailed protocol for its asymmetric synthesis utilizing the robust and well-established Schöllkopf bis-lactim ether method.

The Schöllkopf method offers a reliable strategy for the synthesis of chiral α -amino acids through the diastereoselective alkylation of a chiral glycine enolate equivalent.^[1] The key to this method's high stereocontrol is the use of a chiral auxiliary derived from an readily available amino acid, in this case, D-valine, to ensure the desired (S)-configuration of the final product.^[1] ^[2] The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the

glycine-derived enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.[3][4]

This guide will detail the multi-step synthesis, including the preparation of the Schöllkopf chiral auxiliary, a sequential diastereoselective alkylation to introduce the ethyl and hexyl groups at the α -carbon, the hydrolytic cleavage of the auxiliary, and the final esterification to yield the target compound.

Overall Synthetic Scheme



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Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Schöllkopf Chiral Auxiliary

The synthesis begins with the preparation of the key chiral auxiliary, the bis-lactim ether, from D-valine and glycine. This involves the formation of a diketopiperazine, followed by O-methylation.

Protocol 1: Synthesis of (R)-3-isopropylpiperazine-2,5-dione

- **Dipeptide Formation:** In a round-bottom flask, dissolve D-valine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in methanol. Add a base such as sodium methoxide (2.0 eq) and stir at room temperature for 24 hours.

- Cyclization: Concentrate the reaction mixture under reduced pressure. The resulting residue is then heated in a suitable high-boiling solvent (e.g., ethylene glycol) at approximately 170-190°C to induce cyclization to the diketopiperazine.[5]
- Purification: After cooling, the precipitated (R)-3-isopropylpiperazine-2,5-dione is collected by filtration, washed with a cold solvent like methanol, and can be further purified by recrystallization from hot water.[5]

Protocol 2: Synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)

- Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-3-isopropylpiperazine-2,5-dione (1.0 eq) and anhydrous dichloromethane.
- O-methylation: Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.5 eq) to the suspension. Stir the mixture vigorously at room temperature for 18-24 hours. The reaction should result in a clear solution.[1]
- Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of ice, followed by concentrated ammonium hydroxide solution.
- Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the Schöllkopf auxiliary as a colorless oil.

Part 2: Sequential Diastereoselective Alkylation

With the chiral auxiliary in hand, the next stage involves a two-step, sequential alkylation to introduce the ethyl and hexyl groups, thereby creating the quaternary α -carbon stereocenter. The order of addition of the alkyl halides can be varied, though typically the less sterically demanding electrophile is added first.

Protocol 3: First Alkylation (Ethyl Iodide)

- Setup: In a flame-dried, nitrogen-purged flask, dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF).

- **Metalation:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature. Stir for 30 minutes to ensure complete formation of the lithiated aza-enolate.[1]
- **Alkylation:** Add ethyl iodide (1.1 eq) to the solution at $-78\text{ }^{\circ}\text{C}$. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching and Work-up:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
- **Extraction and Purification:** Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude mono-alkylated product is typically used directly in the next step without further purification.

Protocol 4: Second Alkylation (1-Iodohexane)

- **Setup and Metalation:** The crude mono-ethylated auxiliary from the previous step is redissolved in anhydrous THF in a flame-dried, nitrogen-purged flask. The solution is cooled to $-78\text{ }^{\circ}\text{C}$, and n-BuLi (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes.
- **Alkylation:** 1-Iodohexane (1.1 eq) is added to the solution at $-78\text{ }^{\circ}\text{C}$. The reaction is stirred at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
- **Quenching and Work-up:** The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Protocol 3.
- **Purification:** The resulting crude di-alkylated bis-lactim ether can be purified by flash column chromatography on silica gel to yield the pure product.

Part 3: Hydrolysis and Esterification

The final steps involve the cleavage of the chiral auxiliary to release the free amino acid, followed by esterification to yield the target ethyl ester.

Protocol 5: Mild Acidic Hydrolysis

- **Cleavage:** Dissolve the purified di-alkylated intermediate in a mixture of THF and 0.25 M aqueous hydrochloric acid.[1]
- **Reaction Monitoring:** Stir the mixture at room temperature for 24-48 hours. The hydrolysis can be monitored by TLC or LC-MS to ensure completion.
- **Isolation:** Upon completion, the reaction mixture is concentrated under reduced pressure to remove the THF. The aqueous solution is then washed with diethyl ether to remove the D-valine methyl ester auxiliary. The aqueous layer containing the hydrochloride salt of (S)-2-amino-2-ethyloctanoic acid is then carefully neutralized to its isoelectric point using a suitable base (e.g., aqueous ammonia), which will cause the free amino acid to precipitate.
- **Purification:** The precipitated amino acid can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 6: Fischer Esterification

- **Setup:** Suspend the dried (S)-2-amino-2-ethyloctanoic acid (1.0 eq) in anhydrous ethanol.
- **Acid Catalyst:** Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or alternatively, add a catalytic amount of concentrated sulfuric acid.
- **Reaction:** The reaction mixture is then heated to reflux for 4-6 hours. The progress of the esterification can be monitored by TLC.[6]
- **Work-up and Purification:** After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is carefully adjusted to ~8-9 with a base like sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, **(S)-2-amino-2-ethyloctanoic acid ethyl ester**, can be purified by flash column chromatography.

Quantitative Data Summary

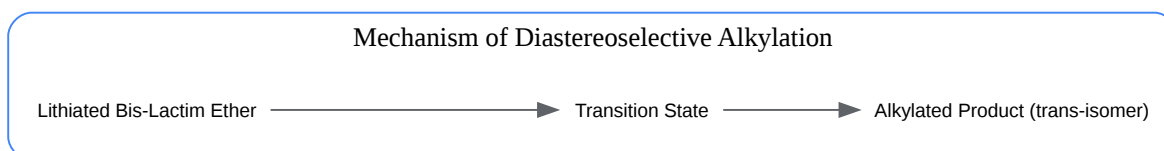
The Schöllkopf method is known for its high diastereoselectivity, which directly translates to high enantiomeric excess of the final amino acid product.

Step	Electrophile	Diastereomeric Excess (de)	Typical Yield (%)
First Alkylation	Ethyl Iodide	>95%	85-95%
Second Alkylation	1-Iodohexane	>95%	70-85%
Hydrolysis	-	-	80-90%
Esterification	-	-	75-85%

Note: Diastereomeric excess and yields are based on typical results reported in the literature for the Schöllkopf method.[1][7]

Mechanism of Stereochemical Control

The high degree of stereoselectivity in the Schöllkopf method is a direct consequence of the steric hindrance imposed by the bulky isopropyl group of the D-valine-derived chiral auxiliary.



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Caption: Steric shielding by the isopropyl group directs alkylation.

After deprotonation with *n*-BuLi, a planar lithiated aza-enolate is formed. The large isopropyl group from the D-valine residue effectively blocks the top face of this planar intermediate. Consequently, the incoming electrophile (the alkyl halide) can only approach from the less sterically hindered bottom face. This facial bias leads to the preferential formation of the trans-alkylated product with very high diastereoselectivity.[3][4] Since the chiral auxiliary is subsequently cleaved, this diastereoselectivity is transferred to the newly formed stereocenter of the α -amino acid, resulting in a high enantiomeric excess of the desired (*S*)-enantiomer.

Conclusion

The Schöllkopf bis-lactim ether method provides a highly effective and reliable pathway for the asymmetric synthesis of **(S)-2-Amino-2-ethyloctanoic acid ethyl ester**. The use of a D-valine-derived chiral auxiliary ensures excellent stereocontrol during the sequential alkylation steps. This detailed protocol offers a comprehensive guide for researchers in medicinal chemistry and drug development for the preparation of this and other structurally similar α,α -disubstituted α -amino acids.

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